(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol
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Overview
Description
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol: is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorobenzene.
Grignard Reaction: The trifluorobenzene is subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding phenylmagnesium bromide intermediate.
Addition Reaction: The phenylmagnesium bromide intermediate is then reacted with acetaldehyde to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields different alcohol derivatives.
Substitution: Results in substituted trifluorophenyl derivatives.
Scientific Research Applications
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,4-Difluorophenyl)propan-1-ol
- (2S)-2-(2,5-Difluorophenyl)propan-1-ol
- (2S)-2-(2,4,6-Trifluorophenyl)propan-1-ol
Uniqueness
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique arrangement can lead to distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-(2,4,5-trifluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJPGJYEUUFKO-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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